Cas no 10379-62-1 (Olean-12-en-29-oicacid, 3,22-dihydroxy-, g-lactone, (3b,20b,22b)- (9CI))
10379-62-1 structure
Product Name:Olean-12-en-29-oicacid, 3,22-dihydroxy-, g-lactone, (3b,20b,22b)- (9CI)
Numero CAS:10379-62-1
MF:C30H46O3
MW:454.684449672699
CID:198392
PubChem ID:5257561
Update Time:2025-04-19
Olean-12-en-29-oicacid, 3,22-dihydroxy-, g-lactone, (3b,20b,22b)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Olean-12-en-29-oicacid, 3,22-dihydroxy-, g-lactone, (3b,20b,22b)- (9CI)
- 11-deoxoglabrolide
- 3β,22β-Dihydroxyolean-12-en-30-oic acid γ-lactone
- 4,2-(Epoxymethano)picene, olean-12-en-29-oicacid deriv.
- Deoxoglabrolide
- Deoxyglabrolide
- Glabrolide, deoxo-
- Olean-12-en-30-oicacid, 3b,22b-dihydroxy-, g-lactone (8CI)
- 3beta,22beta-Dihydroxyolean-12-en-30-oic acid gamma-lactone
- BCP26010
- 3b-Hydroxy-12-oleanen-30,22b-olide
- Desoxoglabrolide
- 10379-62-1
- (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one
- LS-15288
- Regelide; Abruslactone A
- 11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one
- (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.0^{2,19.0^{5,18.0^{6,15.0^{9,14]tetracos-17-en-22-one
- CHEBI:172021
- CHEBI:201463
-
- Inchi: 1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3
- Chiave InChI: HHQJBWYXBWOFJY-UHFFFAOYSA-N
- Sorrisi: O1C(C2(C)CC1C1(C)CCC3(C)C(=CCC4C5(C)CCC(C(C)(C)C5CCC43C)O)C1C2)=O
Proprietà calcolate
- Massa esatta: 272.08309
- Massa monoisotopica: 454.34469533g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 33
- Conta legami ruotabili: 0
- Complessità: 935
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.9
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- PSA: 52.54
Olean-12-en-29-oicacid, 3,22-dihydroxy-, g-lactone, (3b,20b,22b)- (9CI) Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
10379-62-1 (Olean-12-en-29-oicacid, 3,22-dihydroxy-, g-lactone, (3b,20b,22b)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso